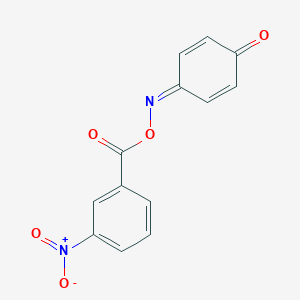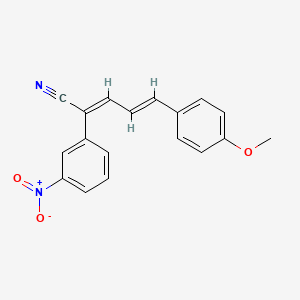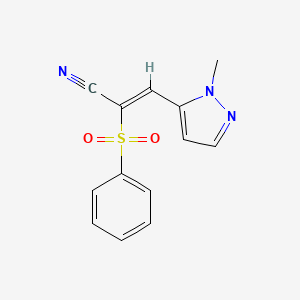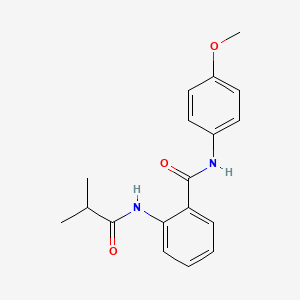![molecular formula C21H22O4 B5712227 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as MBP-2, is a small molecule that has been of great interest to researchers due to its potential therapeutic applications. MBP-2 is a synthetic compound that belongs to the class of flavonoids and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. This compound has also been shown to activate certain cellular pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows researchers to study its effects in a controlled environment. However, one of the limitations of this compound is that it has not been extensively studied in humans, and its safety and efficacy have not been established.
Future Directions
There are several future directions for research on 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its use as an anticancer agent. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Synthesis Methods
The synthesis of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves several steps, including the reaction of 3-methoxybenzaldehyde with methyl propionate to form 3-methoxybenzyl propionate. The resulting compound is then reacted with 4-hydroxycoumarin in the presence of a base to form this compound. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-21-14(2)19(10-9-18(16)21)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBTNPOICELRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)





![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)

![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)